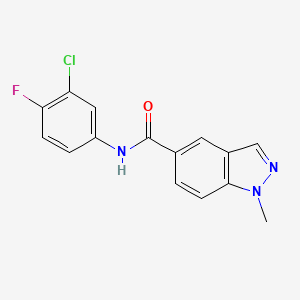

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZVIYGCASWHFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide, also known as CHEMBL4061639, primarily targets the enzyme Monoamine Oxidase B (MAOB) in the human body. MAOB is a crucial enzyme involved in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin, which play significant roles in various physiological functions including mood regulation, cognition, and motor control.

Mode of Action

CHEMBL4061639 interacts with its primary target, MAOB, by inhibiting its activity. This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4061639 is the monoamine neurotransmitter metabolic pathway. By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The downstream effects of this include potential improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Result of Action

The molecular and cellular effects of CHEMBL4061639’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters. This can potentially lead to improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4061639. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of CHEMBL4061639 Additionally, individual physiological factors, such as genetic variations, health status, and the presence of other medications, can also influence the compound’s efficacy and potential side effects

Biochemical Analysis

Biochemical Properties

CHEMBL4061639 interacts with the enzyme MAO-B, exhibiting an IC50 value of 0.662nM. This interaction is established via the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety. These interactions contribute to the inhibitory activity of CHEMBL4061639 against MAO-B.

Cellular Effects

The effects of CHEMBL4061639 on cells are primarily related to its inhibitory action on MAO-B. By inhibiting this enzyme, CHEMBL4061639 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of CHEMBL4061639 involves its binding interactions with MAO-B. The compound’s inhibitory activity is due to these interactions, which involve the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety. These interactions can lead to changes in gene expression and enzyme inhibition or activation.

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of monoamine oxidase B (MAO-B). This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Overview of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are enzymes responsible for the oxidative deamination of neurotransmitters. They exist in two forms: MAO-A and MAO-B. Inhibition of MAO-B is particularly relevant in the treatment of neurodegenerative diseases such as Parkinson's disease, where it can help increase levels of dopamine.

Structure-Activity Relationship (SAR)

Research has shown that this compound exhibits significant inhibitory activity against MAO-B. The compound has been evaluated alongside other derivatives to understand the effects of structural modifications on its potency and selectivity.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Notes |

|---|---|---|---|---|

| This compound | hMAO-B | 8.08 | 70 | Selective inhibitor |

| 3,4-dichlorophenyl-substituted indazole-5-carboxamide | hMAO-B | 0.586 | - | Most potent in series |

| N1-methylated derivatives (e.g., 12a) | hMAO-B | 0.386 | 25906 | Highest potency observed |

These findings indicate that modifications at the indazole core significantly affect the inhibitory potency against MAO-B, with N1-methylation leading to enhanced activity.

The binding interactions between this compound and MAO-B have been elucidated through molecular modeling studies. The carbonyl group of the carboxamide linkage plays a crucial role in establishing interactions with the enzyme's active site. The electron-donating properties of the indazole nitrogen atoms further enhance binding affinity.

Case Studies and Research Findings

Case Study 1: In vitro Evaluation

A study evaluated the compound's effects on human and rat MAO-B, revealing an IC50 value of 0.662 nM for the human isoform, indicating high potency compared to other known inhibitors like safinamide .

Case Study 2: ADME Properties

The pharmacokinetic profile of this compound was assessed for its ability to cross the blood-brain barrier (BBB). In vitro studies demonstrated favorable permeability across various pH levels, suggesting potential CNS activity .

Case Study 3: Comparative Analysis

Comparative studies with other indazole derivatives highlighted that slight modifications in substituents could lead to substantial changes in biological activity. For instance, compounds with a 3,4-difluoro substituent exhibited IC50 values comparable to the parent compound but with improved selectivity for MAO-B over MAO-A .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogue: 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

This compound, detailed in , shares some structural motifs with the target molecule but exhibits critical differences:

Core Heterocycle :

- Target Compound : Indazole (benzannulated pyrazole with fused benzene ring).

- Analogue : Pyrazole (five-membered ring with two adjacent nitrogen atoms).

- Implications : Indazole’s larger aromatic system may enhance binding to hydrophobic pockets in proteins compared to pyrazole .

Substituents :

- Target Compound : 3-Chloro-4-fluorophenyl (electron-withdrawing halogens) and carboxamide.

- Analogue : 3-Chlorophenylsulfanyl (thioether linkage), trifluoromethyl (strong electron-withdrawing group), and aldehyde.

- Implications : The carboxamide in the target compound enables hydrogen bonding, while the aldehyde in the analogue may confer reactivity (e.g., Schiff base formation). The trifluoromethyl group increases lipophilicity and metabolic stability .

Functional Groups :

- Target Compound : Carboxamide (–CONH2) promotes solubility and target engagement via H-bonding.

- Analogue : Sulfanyl (–S–) and aldehyde (–CHO) groups may participate in covalent interactions or redox chemistry.

Data Table: Comparative Analysis

| Property | N-(3-Chloro-4-Fluorophenyl)-1-Methylindazole-5-Carboxamide | 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde |

|---|---|---|

| Core Structure | Indazole | Pyrazole |

| Key Substituents | 3-Chloro-4-fluorophenyl, methyl | 3-Chlorophenylsulfanyl, trifluoromethyl |

| Functional Groups | Carboxamide (–CONH2) | Aldehyde (–CHO), Sulfanyl (–S–) |

| Electron Effects | Moderate electron-withdrawing (Cl, F) | Strong electron-withdrawing (CF3, Cl) |

| Solubility | Likely moderate (polar carboxamide) | Lower (lipophilic CF3 and thioether) |

| Potential Reactivity | H-bond donor/acceptor | Aldehyde oxidation, thioether oxidation |

Research Findings and Implications

Structural Insights: The indazole core in the target compound provides a rigid planar structure, favorable for crystallographic studies. Programs like SHELX are widely used to resolve such structures, as noted in . The pyrazole analogue’s aldehyde group may complicate crystallization due to reactivity, necessitating advanced refinement techniques.

The carboxamide in the target compound balances hydrophilicity, making it more suitable for aqueous environments (e.g., drug formulations) .

Biological Relevance :

- While direct biological data are unavailable in the provided evidence, structural analogs of indazole and pyrazole are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s halogen and carboxamide groups align with pharmacophores seen in EGFR or PARP inhibitors .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis can involve multi-step condensation reactions, as seen in structurally similar indazole derivatives. For example, intermediates like 3-chloro-4-fluoroaniline may undergo coupling with activated indazole-carboxylic acid derivatives under reflux with catalysts like HCl in ethanol. Reaction optimization should focus on solvent choice (e.g., absolute ethanol), temperature control (reflux at ~80°C), and stoichiometric ratios to minimize side products. Recrystallization from ethanol or acetonitrile is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions on the indazole and aryl rings. High-resolution mass spectrometry (HRMS) confirms molecular weight (exact mass ~434.08 g/mol as per analogs in ). Infrared (IR) spectroscopy identifies functional groups like carboxamide C=O stretches (~1650–1700 cm⁻¹). Discrepancies between experimental and computational data (e.g., bond angles in ) should be resolved via iterative refinement .

Q. What in vitro models are appropriate for initial pharmacological screening of this compound’s bioactivity?

- Methodological Answer : Cell-based assays targeting neurological receptors (e.g., GluN2A antagonism, as seen in MPX-004 analogs in ) are suitable. Use HEK293 cells expressing recombinant receptors for electrophysiology or fluorescence-based calcium flux assays. Dose-response curves (0.1–100 µM) and controls (e.g., MK-801 for NMDA receptor inhibition) validate target engagement. Replicate experiments (n ≥ 3) to account for variability .

Advanced Research Questions

Q. How should researchers approach crystallographic analysis of this compound when faced with twinning or low-resolution data?

- Methodological Answer : For X-ray crystallography, employ the SHELX suite (SHELXD for phasing, SHELXL for refinement) to handle twinning or high disorder. Use high-resolution data (>1.2 Å) and iterative refinement of thermal parameters. If twinning is detected (e.g., via R-factor discrepancies), apply twin-law corrections (e.g., -h, -k, -l operators) and validate with the R1/Rfree convergence .

Q. What strategies are employed to analyze discrepancies between predicted and observed biological activity in target validation studies?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) may predict binding poses in GluN2A receptors, but empirical validation is critical. Compare in silico binding energies with IC50 values from patch-clamp electrophysiology. If discrepancies arise, re-evaluate protonation states (e.g., carboxamide tautomerism) or solvation effects using molecular dynamics simulations (e.g., GROMACS) .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s metabolic stability without compromising target affinity?

- Methodological Answer : Systematically modify substituents (e.g., fluorophenyl to pyridyl groups) and assess metabolic stability via liver microsome assays. Retain the carboxamide core for target binding while introducing electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation. Use parallel synthesis to generate analogs, followed by pharmacokinetic profiling (AUC, t₁/₂) in rodent models .

Q. What computational methods are validated for predicting the compound’s pharmacokinetic properties, and how should conflicting predictions be resolved?

- Methodological Answer : Tools like SwissADME or pkCSM predict logP (lipophilicity), BBB permeability, and CYP inhibition. Cross-validate predictions with experimental

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.